molecular formula C16H22N2O2 B267637 N-[3-(allyloxy)phenyl]-N'-cyclohexylurea

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea

カタログ番号 B267637
分子量: 274.36 g/mol
InChIキー: NFNLMJPPEWWVNX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea, also known as ACU-4429, is a small molecule therapeutic agent that has been developed for the treatment of neurodegenerative disorders such as Huntington's disease. This compound is a potent inhibitor of the huntingtin protein, which is implicated in the pathogenesis of Huntington's disease. ACU-4429 has shown promising results in preclinical studies and is currently undergoing clinical trials.

作用機序

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea is a potent inhibitor of the huntingtin protein, which is implicated in the pathogenesis of Huntington's disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea binds to the huntingtin protein and prevents its aggregation, which is a key step in the development of Huntington's disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea also promotes the clearance of mutant huntingtin protein by activating the autophagy pathway.
Biochemical and Physiological Effects:
N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been shown to have several biochemical and physiological effects in preclinical studies. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea reduces the levels of mutant huntingtin protein and improves motor function in animal models of Huntington's disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea also has neuroprotective effects and improves cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been shown to activate the autophagy pathway, which is involved in the clearance of mutant huntingtin protein.

実験室実験の利点と制限

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has several advantages for use in lab experiments. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea is a potent inhibitor of the huntingtin protein and has been shown to reduce the levels of mutant huntingtin protein in preclinical studies. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea also has neuroprotective effects and improves cognitive function in animal models of neurodegenerative diseases. However, N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has some limitations for use in lab experiments. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea is still in the clinical trial phase and its safety and efficacy in humans have not yet been fully established.

将来の方向性

There are several future directions for research on N-[3-(allyloxy)phenyl]-N'-cyclohexylurea. One direction is to further investigate the safety and efficacy of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea in clinical trials. Another direction is to investigate the potential of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea for the treatment of other neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to elucidate the mechanism of action of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea and to optimize its therapeutic potential.

合成法

The synthesis of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea involves several steps. The starting material is 3-allyloxyaniline, which is reacted with cyclohexylisocyanate to form the corresponding urea. This intermediate is then reacted with 4-fluorobenzoyl chloride to form the final product, N-[3-(allyloxy)phenyl]-N'-cyclohexylurea. The synthesis of N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been optimized to yield high purity and high yield.

科学的研究の応用

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been extensively studied in preclinical models of Huntington's disease. In these studies, N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has been shown to reduce the levels of mutant huntingtin protein and improve motor function in animal models of the disease. N-[3-(allyloxy)phenyl]-N'-cyclohexylurea has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease.

特性

製品名

N-[3-(allyloxy)phenyl]-N'-cyclohexylurea

分子式

C16H22N2O2

分子量

274.36 g/mol

IUPAC名

1-cyclohexyl-3-(3-prop-2-enoxyphenyl)urea

InChI

InChI=1S/C16H22N2O2/c1-2-11-20-15-10-6-9-14(12-15)18-16(19)17-13-7-4-3-5-8-13/h2,6,9-10,12-13H,1,3-5,7-8,11H2,(H2,17,18,19)

InChIキー

NFNLMJPPEWWVNX-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2

正規SMILES

C=CCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。